molecular formula C15H27O7P B078014 Furfuryl alcohol, phosphate (3:1) CAS No. 10427-00-6

Furfuryl alcohol, phosphate (3:1)

Cat. No. B078014
CAS RN: 10427-00-6
M. Wt: 350.34 g/mol
InChI Key: YUUDAJZHJYVGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furfuryl alcohol, phosphate (3:1) is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a phosphate ester of furfuryl alcohol, a natural organic compound that is commonly found in plants. Furfuryl alcohol, phosphate (3:1) is synthesized by the reaction of furfuryl alcohol with phosphoric acid.

Scientific Research Applications

Furfuryl alcohol, phosphate (3:1) has potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, it can be used as a plant growth regulator and a pesticide. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In materials science, it can be used as a flame retardant and a plasticizer.

Mechanism Of Action

The mechanism of action of furfuryl alcohol, phosphate (3:1) is not well understood. However, it is believed to work by modulating various signaling pathways in cells, leading to changes in gene expression and cellular function.

Biochemical And Physiological Effects

Furfuryl alcohol, phosphate (3:1) has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can improve the survival rate of mice with sepsis and reduce the severity of acute lung injury in rats.

Advantages And Limitations For Lab Experiments

One advantage of furfuryl alcohol, phosphate (3:1) for lab experiments is its relatively simple synthesis method. It is also a stable compound that can be stored for long periods of time. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on furfuryl alcohol, phosphate (3:1). One direction is to further investigate its anti-inflammatory and anti-cancer properties and to explore its potential use as a therapeutic agent. Another direction is to study its potential as a plant growth regulator and pesticide. Additionally, further research is needed to understand its mechanism of action and to design experiments to study its effects.

Synthesis Methods

Furfuryl alcohol, phosphate (3:1) is synthesized by the reaction of furfuryl alcohol with phosphoric acid. The reaction is carried out at high temperatures and pressures, and the resulting product is a clear liquid. The synthesis method is relatively simple and can be carried out in a laboratory setting.

properties

CAS RN

10427-00-6

Product Name

Furfuryl alcohol, phosphate (3:1)

Molecular Formula

C15H27O7P

Molecular Weight

350.34 g/mol

IUPAC Name

tris(oxolan-2-ylmethyl) phosphate

InChI

InChI=1S/C15H27O7P/c16-23(20-10-13-4-1-7-17-13,21-11-14-5-2-8-18-14)22-12-15-6-3-9-19-15/h13-15H,1-12H2

InChI Key

YUUDAJZHJYVGCS-UHFFFAOYSA-N

SMILES

C1CC(OC1)COP(=O)(OCC2CCCO2)OCC3CCCO3

Canonical SMILES

C1CC(OC1)COP(=O)(OCC2CCCO2)OCC3CCCO3

Other CAS RN

10427-00-6

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.